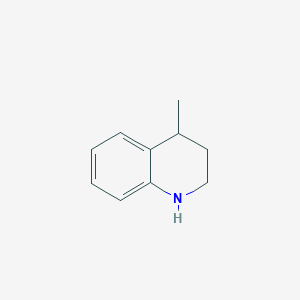

4-Methyl-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNZWCYNCDWCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864885 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19343-78-3 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19343-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019343783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-4-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCF8IC3A94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline (4-Me-THQ). The tetrahydroquinoline core is a significant structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] This document details the primary synthetic routes, experimental protocols, and key analytical data for the 4-methyl substituted derivative, a valuable building block in medicinal chemistry and organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a chiral, colorless oil. Its fundamental properties are summarized below. While experimental spectroscopic data for this specific isomer is not widely published, analysis of related compounds allows for a reliable estimation of its spectral characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19343-78-3 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 232.6 °C at 760 mmHg |

| Density | 0.966 g/cm³ |

| Purity (Typical) | ≥97.00% |

Sources:[2]

Spectroscopic Data Analysis

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is characterized by a prominent M-15 peak, which is the base peak.[3] This fragmentation corresponds to the loss of the methyl group (•CH₃) from the C4 position, forming a stable secondary carbocation that can rearrange. The molecular ion peak (M⁺•) at m/z 147 is also observed, though it may be of weak intensity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Based on the structure and data from the parent 1,2,3,4-tetrahydroquinoline[4] and other methylated isomers,[5] the proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring will appear in the δ 6.5-7.0 ppm region. The methine proton at C4 (CH-CH₃) would likely be a multiplet around δ 2.9-3.2 ppm. The methyl group protons at C4 would present as a doublet near δ 1.2 ppm. The methylene protons at C2 and C3 would appear as complex multiplets in the δ 3.3-3.4 ppm and δ 1.6-2.0 ppm regions, respectively. The N-H proton signal would be a broad singlet.

-

¹³C NMR: The carbon spectrum is predicted to show 10 distinct signals. Aromatic carbons would resonate in the δ 114-145 ppm range. Based on data for the parent compound,[6] the aliphatic carbons are expected at approximately: C2 (~42 ppm), C3 (~27 ppm), and C4 (~31 ppm). The methyl carbon would appear upfield, around δ 22 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorbances of the functional groups. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce signals in the 1600-1450 cm⁻¹ region.[7][8]

Synthesis of this compound

The most direct and common method for synthesizing this compound is the catalytic hydrogenation of the corresponding aromatic precursor, 4-methylquinoline.[9] This reaction selectively reduces the pyridine ring of the quinoline system while leaving the benzene ring intact.

Primary Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of 4-methylquinoline with hydrogen gas in the presence of a metal catalyst. Various catalysts can be employed, including platinum oxides (e.g., Adams' catalyst), palladium on carbon (Pd/C), and Raney Nickel.[10][11]

Experimental Protocols

Protocol: Synthesis via Palladium-on-Carbon (Pd/C) Catalysis

-

Materials:

-

4-Methylquinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Acetic Acid)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Apparatus:

-

Parr hydrogenation apparatus or a similar autoclave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

-

Procedure:

-

In the pressure vessel of the hydrogenation apparatus, dissolve 4-methylquinoline (e.g., 10.0 g, 69.8 mmol) in a suitable solvent such as ethanol (100 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 0.8 g, ~8 wt%) to the solution. Caution: Pd/C may be pyrophoric.

-

Seal the reaction vessel and connect it to the hydrogen source.

-

Flush the system with nitrogen gas, followed by carefully introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 60-100 psi).

-

Begin vigorous stirring and heat the reaction mixture to a set temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete (i.e., hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Flush the vessel with nitrogen gas before opening.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

-

Table 2: Representative Hydrogenation Conditions

| Catalyst | Substrate | Solvent | Pressure (psig) | Temperature (°C) | Typical Outcome |

| Pd/C (10%) | Trimethyl-dihydroquinoline | Ethanol | ~60 | 60 | High yield of tetrahydroquinoline derivative. |

| Platinum Oxide | 4-Methylcinnoline | Ethanol (acidic) | 60 | Room Temp. | Successful reduction to tetrahydro derivative. |

| Raney Nickel | Quinolines | N/A | ~150 | ~200 | Effective for producing tetrahydroquinolines. |

Biological and Pharmacological Properties

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a vast array of biological activities, including anti-malarial, anti-bacterial, anti-inflammatory, and anti-cancer properties.[1][13] Derivatives have been investigated as neuroprotective agents and for the treatment of Alzheimer's disease.[1]

However, there is a notable lack of specific pharmacological data in the published literature for the this compound isomer itself. Its primary utility has been as a synthetic intermediate. Future research may explore its potential biological activity, drawing analogies from other substituted tetrahydroquinolines. For instance, various N-substituted tetrahydroisoquinolines (a related class of compounds) have been reported as antagonists for various receptors and as anti-tubercular agents.[14]

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97.00% | CAS: 19343-78-3 | AChemBlock [achemblock.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 5. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR spectrum [chemicalbook.com]

- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR [m.chemicalbook.com]

- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 8. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [chemicalbook.com]

- 9. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 10. "Hydrogenation of 4-methylcinnoline" by William E. Maycock [scholarsarchive.byu.edu]

- 11. GT Digital Repository [repository.gatech.edu]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the broader class of tetrahydroquinolines. The tetrahydroquinoline scaffold is a common structural motif found in a variety of biologically active compounds and natural products, making its derivatives, such as the 4-methyl substituted version, of significant interest in medicinal chemistry and drug discovery. Substituted tetrahydroquinolines have been investigated for a range of therapeutic applications, including as antiarrhythmic, schistosomicidal, and antiviral agents. Furthermore, certain derivatives are being explored for their potential in treating conditions like HIV, Alzheimer's disease, and malaria.[1] A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, as these characteristics significantly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, presents detailed experimental protocols for their determination, and offers a logical workflow for these analytical procedures.

Core Physicochemical Data

The physicochemical properties of this compound have been compiled from various sources. It is important to note that some of the presented data are estimated values and may vary slightly between different suppliers and analytical methods.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 19343-78-3 |

| Appearance | Colorless to pale yellow liquid (may darken with age) |

| Density | 0.966 g/cm³ |

| Boiling Point | 229.00 to 232.6 °C @ 760 mmHg (estimated) |

| Flash Point | 94.9 °C (closed cup) |

| Water Solubility | 228.3 mg/L @ 25 °C (estimated) |

| logP (o/w) | 2.74 to 3.023 (estimated) |

| Vapor Pressure | 0.0585 to 0.0590 mmHg @ 25 °C (estimated) |

| Refractive Index | 1.522 |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For pure crystalline solids, a sharp melting range is expected.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with heating oil or an aluminum block).

-

Heating and Observation: The apparatus is heated slowly and uniformly. As the liquid heats up, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated in a shaking incubator at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the compound has limited aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a sealed container and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Context and Signaling Pathways

While the broader class of tetrahydroquinolines has been investigated for various biological activities, specific signaling pathways and molecular targets for this compound are not well-defined in the current scientific literature. Some derivatives of the closely related tetrahydroisoquinolines have been shown to interact with the dopaminergic and serotonergic systems, with some acting as dopamine antagonists or inhibitors of monoamine oxidase.[2] However, without specific data for the 4-methyl-tetrahydroquinoline isomer, any depiction of a signaling pathway would be speculative.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound such as this compound.

Caption: Workflow for the physicochemical characterization of a novel compound.

References

Structural Elucidation of 4-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 4-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the expected spectroscopic data based on known fragmentation patterns and predictive models derived from analogous structures. Detailed experimental protocols for the key analytical techniques are also provided.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₃N Molecular Weight: 147.22 g/mol CAS Number: 19343-78-3

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragmentation pattern involving the loss of a methyl group.

| m/z | Relative Intensity | Assignment |

| 147 | Moderate | [M]⁺ (Molecular Ion) |

| 132 | High | [M-CH₃]⁺ |

| 117 | Moderate | [M-C₂H₆]⁺ |

Note: The fragmentation pattern is based on documented mass spectra of methyl-1,2,3,4-tetrahydroquinoline isomers.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~6.6-6.8 | m | 2H | Ar-H |

| ~3.8 | br s | 1H | N-H |

| ~3.3-3.5 | m | 2H | C2-H₂ |

| ~2.9-3.1 | m | 1H | C4-H |

| ~1.8-2.0 | m | 1H | C3-H (axial) |

| ~1.6-1.8 | m | 1H | C3-H (equatorial) |

| ~1.2-1.3 | d | 3H | C4-CH₃ |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~127 | Ar-CH |

| ~122 | Ar-C (quaternary) |

| ~117 | Ar-CH |

| ~114 | Ar-CH |

| ~42 | C2 |

| ~33 | C4 |

| ~30 | C3 |

| ~22 | C4-CH₃ |

Predicted Infrared (IR) Spectroscopy

The predicted major IR absorption bands for this compound are as follows:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3050-3020 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1470 | Medium | CH₂ Bend |

| ~1380 | Medium | CH₃ Bend |

| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

The predicted UV-Vis absorption maxima for this compound in ethanol are:

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~245 | ~8000 | π → π |

| ~295 | ~2000 | π → π |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans depending on sample concentration.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (COSY, HSQC, HMBC) (Optional but Recommended):

-

Acquire 2D correlation spectra to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H aromatic, C-H aliphatic, C=C aromatic).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the aromatic system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Primary fragmentation pathway of this compound in Mass Spectrometry.

Spectroscopic Profile of 4-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization.

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Aromatic CH |

| ~6.6-6.8 | m | 2H | Aromatic CH |

| ~3.8 | br s | 1H | NH |

| ~3.3-3.4 | m | 1H | C4-H |

| ~3.1-3.2 | m | 2H | C2-H₂ |

| ~1.9-2.1 | m | 1H | C3-H (axial) |

| ~1.6-1.8 | m | 1H | C3-H (equatorial) |

| ~1.2 | d | 3H | C4-CH₃ |

Note: Predicted values are based on spectral data of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C8a |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~122 | C4a |

| ~117 | Aromatic CH |

| ~114 | Aromatic CH |

| ~42 | C2 |

| ~33 | C4 |

| ~30 | C3 |

| ~22 | C4-CH₃ |

Note: Predicted values are based on spectral data of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1500 | Strong | Aromatic C=C Stretch |

| ~1300 | Medium | C-N Stretch |

Note: Data is based on the general IR characteristics of tetrahydroquinolines and related aromatic amines.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 146 | Medium | [M-H]⁺ |

| 132 | High | [M-CH₃]⁺ |

| 118 | Medium | [M-C₂H₅]⁺ |

Note: Fragmentation patterns are based on published mass spectra of methyl-substituted tetrahydroquinolines[1].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Employ a longer acquisition time and a higher number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, place a drop between two KBr or NaCl plates to form a thin film.

-

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum. Identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as the ionization method.

-

Instrumentation: Employ a mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition:

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

-

Acquire the mass spectrum.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum. The mass spectra of tetrahydroquinolines often show characteristic fragment ions at M-1, M-15, and M-29[1].

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline (CAS 19343-78-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline (CAS 19343-78-3), alongside a summary of its known biological activities within the broader context of tetrahydroquinoline derivatives. While specific experimental protocols and detailed mechanistic studies for this particular compound are limited in publicly available literature, this document consolidates existing knowledge to support research and development efforts.

Core Properties

This compound is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Its structure consists of a quinoline core partially hydrogenated at positions 1, 2, 3, and 4, with a methyl group substituted at the 4-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 19343-78-3 | [1] |

| Molecular Formula | C₁₀H₁₃N | [1][2] |

| Molecular Weight | 147.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Purity | ≥97.00% | [1][2] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

| SMILES | CC1CCNC2=C1C=CC=C2 | [1][2] |

Synthesis and Characterization

General Synthetic Approaches

The synthesis of tetrahydroquinolines often involves the reduction of the corresponding quinoline precursor. Domino reactions, which allow for the formation of multiple bonds in a single operation, have also emerged as an efficient method for constructing the tetrahydroquinoline core.[3]

One common strategy is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[4] For the synthesis of this compound, a potential route could involve the reaction of an appropriately substituted aniline derivative with a four-carbon aldehyde or ketone, followed by cyclization and reduction.

Another versatile method is the Bischler-Napieralski reaction , which typically yields dihydroisoquinolines that can be subsequently reduced to their tetrahydroisoquinoline analogs.[4][5]

A conceptual workflow for a potential synthesis is outlined below.

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of synthesized this compound.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would be used to elucidate the molecular structure and confirm the position of the methyl group.[6] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

While specific spectral data for this compound is not provided in the search results, spectral information for the parent compound, 1,2,3,4-tetrahydroquinoline, is available and can serve as a reference.[6]

Biological and Pharmacological Context

Direct pharmacological studies on this compound are scarce in the available literature. However, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been extensively investigated and shown to possess a wide range of biological activities.[4][5][7][8][9]

Potential Areas of Activity

-

Anticancer Properties: Tetrahydroquinoline derivatives have been explored as potential anticancer agents. Some compounds have shown the ability to induce reactive oxygen species (ROS) in cancer cells, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[10]

-

Neuroprotective and Neuromodulatory Effects: The related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, has demonstrated neuroprotective properties and is considered a potential agent for preventing Parkinsonism.[9][11] Its mechanism of action is thought to involve MAO inhibition, free-radical scavenging, and antagonism of the glutamatergic system.[9][11]

-

Receptor Modulation: Certain tetrahydroisoquinoline derivatives have shown potent dopamine D₂ receptor-blocking activity.[8] Others have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target for prostate cancer therapy.[12]

The potential for this compound to exhibit similar activities warrants further investigation. The position of the methyl group at the 4-position could influence its binding affinity and selectivity for various biological targets.

Signaling Pathways of Interest

Based on the activities of related compounds, several signaling pathways could be relevant for investigating the mechanism of action of this compound.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes.

Table 3: Selected Suppliers of this compound

| Supplier | Product Number/ID | Purity |

| AChemBlock | X195598 | 97.00% |

| ChemSrc | 19343-78-3 | Not specified |

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery and development, given the diverse biological activities of the broader tetrahydroquinoline class. While its specific properties and mechanisms of action are not yet well-documented, this guide provides a foundational understanding based on available data for the compound and its structural analogs.

Future research should focus on:

-

Developing and publishing detailed synthetic protocols for this compound.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological profile.

-

Investigating its mechanism of action and potential interactions with key signaling pathways implicated in disease.

This foundational work will be crucial in unlocking the full therapeutic potential of this and related compounds.

References

- 1. This compound 97.00% | CAS: 19343-78-3 | AChemBlock [achemblock.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 7. Novel Synthesis of Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via Cleavage of Functionalized Dihydrooxazoles (Oxazolines) - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives of 4-Methyl-1,2,3,4-tetrahydroquinoline are emerging as a promising class of therapeutic agents, demonstrating notable anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid in their further development.

Anticancer Activity

Derivatives of this compound have shown compelling selective anticancer properties. Notably, 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives against several human cancer cell lines.

| Compound | HeLa (Cervical Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SKBR-3 (Breast Cancer) IC50 (µM) |

| 18 | 13.15 | > 100 | > 100 | > 100 |

| 19 | 45.21 | 65.43 | > 100 | > 100 |

| 20 | 38.98 | 54.32 | > 100 | > 100 |

| 21 | 76.54 | > 100 | > 100 | > 100 |

| 22 | 65.43 | 87.65 | > 100 | > 100 |

| Doxorubicin (Control) | 0.87 | 1.23 | 0.98 | 1.54 |

Data synthesized from available research.[1]

Antimicrobial Activity

The broader class of quinoline derivatives has been extensively studied for its antimicrobial effects. While specific data for a wide range of this compound derivatives is still emerging, the structural motif is known to contribute to antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various microbial strains, providing an indication of the potential of the 4-methyl-tetrahydroquinoline scaffold.

| Compound/Class | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Halogenated THQs | 62.5 - 125 | 62.5 - 250 | 125 - 500 | >500 | 250 - 500 |

| Quinoline-Sulfonamides | 8 - 32 | 16 - 64 | 4 - 16 | 32 - 128 | 64 - 256 |

| Ciprofloxacin (Control) | 0.25 - 1 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1 | NA |

| Fluconazole (Control) | NA | NA | NA | NA | 0.25 - 2 |

NA: Not Applicable. Data is representative of the broader quinoline and tetrahydroquinoline classes and serves as a predictive baseline.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of this compound derivatives.

Synthesis of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives

A common and effective method for the synthesis of these derivatives is the Povarov reaction, a formal [4+2] cycloaddition.

General Procedure:

-

Imine Formation (in situ): An appropriate aniline (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) are dissolved in a suitable solvent such as ethanol or acetonitrile.

-

Cycloaddition: An activated alkene, such as N-vinylacetamide (1.2 mmol), is added to the reaction mixture.

-

Catalysis: A Lewis acid catalyst (e.g., InCl3, Sc(OTf)3, or I2, 10-20 mol%) is added.

-

Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to 24 hours, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the desired 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, PC3, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for attachment.[2][3][4]

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[2]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[2][3]

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.[2][3]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A bacterial or fungal suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5]

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes in broth without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The anticancer activity of tetrahydroquinoline derivatives is often associated with the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to induce autophagy and apoptosis by targeting this pathway.

Experimental Workflow

The discovery and development of novel bioactive this compound derivatives follow a structured workflow, from initial synthesis to preclinical evaluation.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchhub.com [researchhub.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

The Emerging Role of 4-Methyl-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-Methyl-1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of this compound derivatives, with a particular focus on their potential as anticancer agents.

Synthetic Strategies

The synthesis of the this compound core and its derivatives is most commonly achieved through the Povarov reaction, a [4+2] cycloaddition of an aniline, an aldehyde, and an alkene. Modifications of this reaction allow for the introduction of various substituents on the aromatic ring and the heterocyclic core, enabling the exploration of the chemical space for improved biological activity.

Another key synthetic route involves the reduction of the corresponding quinoline precursors. This can be achieved through catalytic hydrogenation or using reducing agents like sodium borohydride. Domino reactions, which involve multiple bond-forming events in a single pot, have also been employed for the efficient construction of complex tetrahydroquinoline frameworks.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their anticancer potential. Structure-activity relationship studies have revealed key insights into the structural requirements for potent cytotoxicity against various cancer cell lines.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound derivatives. For instance, a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines displayed selective cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer). The lipophilicity of these compounds was found to correlate with their cytotoxic effects, with more lipophilic derivatives generally exhibiting higher potency.

Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. These compounds have shown impressive IC50 values in the nanomolar range against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 1: Anticancer Activity of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | HeLa IC50 (µM) | PC3 IC50 (µM) | MCF-7 IC50 (µM) | SKBR-3 IC50 (µM) |

| 18 | 13.15 | >100 | >100 | >100 |

Table 2: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | 0.63 ± 0.02 |

| 10h | - | 0.087 ± 0.007 | - |

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently dysregulated in cancer. By inhibiting mTOR, these compounds can effectively block downstream signaling events that are essential for tumor growth and survival.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

General Synthesis of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines (Povarov Reaction)

A mixture of the corresponding aniline (1.0 eq.), acetaldehyde (1.5 eq.), and N-vinylacetamide (1.2 eq.) in acetonitrile is stirred at room temperature. A catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%) is added, and the reaction mixture is stirred at 60 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative.

Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives

To a solution of the appropriate 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq.) in dichloromethane, the desired benzoyl chloride (1.1 eq.) and triethylamine (1.5 eq.) are added. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then reacted with morpholine-4-carbonyl chloride in the presence of a base like triethylamine in dichloromethane to yield the final morpholine-substituted tetrahydroquinoline derivative. Purification is achieved by column chromatography.

Caption: General synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemists. Future research should focus on expanding the structure-activity relationship studies to a wider range of biological targets, elucidating the detailed molecular mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective drugs.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the discovery and historical evolution of tetrahydroquinoline synthesis, from the foundational classical methods for constructing the parent quinoline ring to the early techniques for its subsequent reduction. Detailed experimental protocols for key historical syntheses are provided, alongside quantitative data for comparative analysis.

The Historical Trajectory of Quinoline Synthesis: The Precursor to Tetrahydroquinolines

The story of tetrahydroquinoline synthesis begins with the discovery and synthesis of its aromatic precursor, quinoline. First isolated from coal tar in 1834, the quest for efficient synthetic routes to the quinoline core in the late 19th century laid the groundwork for the eventual synthesis of its hydrogenated derivatives. The primary approach to tetrahydroquinolines in this early era was the chemical reduction of the corresponding quinoline, which was in turn prepared by several now-famous named reactions.

The following diagram illustrates the logical and chronological progression of these seminal discoveries.

Core Historical Quinoline Syntheses

The following sections detail the seminal named reactions that enabled the synthesis of the quinoline scaffold, which could then be reduced to the corresponding tetrahydroquinoline.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for producing quinoline itself.[1] The reaction is characterized by the acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene and a moderator such as ferrous sulfate to control the often vigorous exothermic reaction.[2][3]

Reaction Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is then oxidized to quinoline.[4][5]

The Doebner-von Miller Reaction (1881)

A significant variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[6] This modification allows for the synthesis of substituted quinolines.[5] The reaction is typically carried out by heating an aniline with the carbonyl compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[5][7]

Reaction Mechanism: The reaction is believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration. An oxidation step then furnishes the aromatic quinoline ring.[5]

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[1][8] The initial condensation forms an enamine intermediate, which is then cyclized under acidic conditions at elevated temperatures.[4][8]

Reaction Mechanism: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone, which then tautomerizes to an enamine. Acid-catalyzed intramolecular electrophilic attack onto the aromatic ring, followed by dehydration, yields the quinoline product.[8]

The Pfitzinger Reaction (1886)

The Pfitzinger reaction offers a method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4][9][10]

Reaction Mechanism: The reaction is initiated by the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Intramolecular cyclization followed by dehydration yields the quinoline-4-carboxylic acid.[10]

From Quinolines to Tetrahydroquinolines: Early Reduction Methods

The most direct and historically significant route to 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding quinoline derivatives. In the early 20th century, catalytic hydrogenation emerged as a powerful technique for this transformation.

Catalytic Hydrogenation

The selective reduction of the pyridine ring of quinoline without affecting the benzene ring was a key challenge. Early methods often employed metal catalysts under hydrogen pressure. The use of Raney Nickel, developed in the 1920s, provided a highly effective and widely used catalyst for this purpose. These hydrogenations were typically carried out in a solvent such as ethanol at elevated temperatures and pressures.

Quantitative Data Summary

The following table summarizes representative quantitative data for the historical synthesis of quinoline and its derivatives, which are the precursors to tetrahydroquinolines.

| Reaction Name | Aniline Derivative | Carbonyl Source | Product | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| Skraup Synthesis | Aniline | Glycerol | Quinoline | H₂SO₄, Nitrobenzene, FeSO₄ | 140-150 | 3-4 | 84-91[2] |

| Skraup Synthesis | 3-Nitro-4-aminoanisole | Glycerol | 6-Methoxy-8-nitroquinoline | H₂SO₄, As₂O₅ | 117-123 | 7 | 65-76[11] |

| Doebner-von Miller | Aniline | Crotonaldehyde | 2-Methylquinoline | HCl, ZnCl₂ | Reflux | 7 | ~50 |

| Combes Synthesis | Aniline | Acetylacetone | 2,4-Dimethylquinoline | H₂SO₄ | 110 | 3 | 70-80[12] |

| Pfitzinger Reaction | (from Isatin) | Acetone | 2-Methylquinoline-4-carboxylic acid | KOH | Reflux | 24 | >60[13] |

Detailed Experimental Protocols

The following are representative experimental protocols for the key historical syntheses of quinolines.

Experimental Protocol: Skraup Synthesis of Quinoline[2]

Materials:

-

Aniline (1.0 mol)

-

Glycerol (3.0 mol)

-

Nitrobenzene (0.5 mol)

-

Concentrated Sulfuric Acid (2.0 mol)

-

Ferrous sulfate heptahydrate (small amount as moderator)

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

-

Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

-

Add the ferrous sulfate heptahydrate.

-

Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

-

Aniline (1.0 eq)

-

6 M Hydrochloric acid

-

Crotonaldehyde (1.2 eq)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline[12]

Materials:

-

Aniline (10 mmol)

-

Acetylacetone (11 mmol)

-

Concentrated Sulfuric Acid (5 mL)

Procedure:

-

In a round-bottom flask, combine aniline and acetylacetone.

-

Slowly and with caution, add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified 2,4-dimethylquinoline.

Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid[13]

Materials:

-

Isatin (0.075 mol)

-

Potassium Hydroxide (0.02 mol)

-

Acetone (0.015 mol)

-

Absolute Ethanol (40 mL)

-

Water (1 mL)

Procedure:

-

Dissolve potassium hydroxide in a mixture of water and absolute ethanol in a round-bottom flask.

-

Add isatin and stir continuously for 1 hour at room temperature until the color changes from purple to brown.

-

Gradually add acetone to the solution.

-

Reflux the resulting mixture at approximately 79°C with stirring for 24 hours.

-

After cooling, pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

Materials:

-

Quinoline

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, dissolve quinoline in ethanol.

-

Carefully add a catalytic amount of Raney Nickel to the solution.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Heat the mixture to the desired temperature with stirring.

-

Maintain the reaction under heat and pressure until the theoretical amount of hydrogen has been consumed.

-

After cooling and venting the autoclave, filter the reaction mixture to remove the Raney Nickel catalyst.

-

Remove the ethanol solvent under reduced pressure.

-

The resulting crude 1,2,3,4-tetrahydroquinoline can be purified by distillation under reduced pressure.

Conclusion

The development of synthetic methodologies for tetrahydroquinolines has a rich history, deeply rooted in the foundational discoveries of classical quinoline chemistry. The Skraup, Doebner-von Miller, Combes, and Pfitzinger reactions provided the essential quinoline precursors, which could then be transformed into the valuable tetrahydroquinoline scaffold through catalytic hydrogenation. A thorough understanding of these historical methods provides a crucial foundation for researchers and drug development professionals in the ongoing quest for novel and more efficient synthetic routes to this important class of heterocyclic compounds.

References

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. iipseries.org [iipseries.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

A Deep Dive into 4-Methyl-1,2,3,4-tetrahydroquinoline: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic amine that forms the core scaffold of numerous biologically active compounds. Its structural and electronic properties are of significant interest in the fields of medicinal chemistry and drug discovery. This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of this compound, supplemented with available experimental data. While a dedicated, in-depth computational analysis of the 4-methyl isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and provides a framework for its study. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydroquinoline framework.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The introduction of a methyl group at the 4-position of the THQ ring can significantly influence its conformational flexibility, lipophilicity, and interactions with biological targets. A thorough understanding of the structural and electronic properties of this compound at a molecular level is therefore crucial for rational drug design and the development of structure-activity relationships (SAR).

Computational chemistry provides powerful tools to investigate these properties, offering insights that are complementary to experimental data. Methods such as Density Functional Theory (DFT) can be employed to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics, which are fundamental to understanding the molecule's reactivity and potential biological interactions.

This whitepaper will summarize the available experimental data for this compound and present a representative theoretical analysis based on computational studies of closely related analogs. It will also outline the standard experimental and computational protocols used in the study of such molecules.

Experimental Data and Protocols

Experimental characterization of this compound has been reported in various studies, primarily focusing on its synthesis and spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this molecule.

Experimental Protocols

General Procedure for NMR Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS). The residual solvent signals are often used as a secondary reference.

General Procedure for Infrared (IR) Spectroscopy:

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹), and the vibrational frequencies are reported in wavenumbers (cm⁻¹).

Data Presentation: Experimental NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Aromatic Protons | 7.09–6.95 | m | H-5, H-7 | |

| 6.68–6.62 | m | H-6 | ||

| 6.51–6.47 | m | H-8 | ||

| NH Proton | 3.84 | br s | NH | |

| Aliphatic Protons | 3.39–3.25 | m | H-2 | |

| 2.97–2.88 | m | H-4 | ||

| 2.07–1.92 | m | H-3a | ||

| 1.76–1.61 | m | H-3b | ||

| Methyl Protons | 1.30 | d | 7.0 | CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) in ppm |

| Aromatic Carbons | 144.5 |

| 129.3 | |

| 126.8 | |

| 121.3 | |

| 117.2 | |

| 114.0 | |

| Aliphatic Carbons | 42.9 |

| 31.2 | |

| 30.5 | |